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Compound of Interest

Compound Name:
2,3-

Bis(hydroxymethyl)naphthalene

Cat. No.: B141878 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 2,3-
Bis(hydroxymethyl)naphthalene, a valuable building block in organic synthesis, particularly

as an intermediate in the preparation of Naphthalene-2,3-dicarboxaldehyde, which has

applications in the production of various organic chemicals and pharmaceuticals.[1] The

described methodology involves a two-step process commencing with the oxidation of 2,3-

dimethylnaphthalene to 2,3-naphthalenedicarboxylic acid, followed by the reduction of the

dicarboxylic acid to the target diol.
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Property Value

Molecular Formula C₁₂H₁₂O₂

Molecular Weight 188.22 g/mol [2][3]

Appearance Beige to white solid/powder/crystal[2]

Melting Point 157-162 °C[2]

Boiling Point 400.9 °C at 760 mmHg[2]

Density 1.244 g/cm³[2]

Experimental Protocols
The synthesis is a two-step process as illustrated in the workflow below.

Step 1: Synthesis of 2,3-Naphthalenedicarboxylic Acid
This procedure is adapted from a well-established method for the oxidation of alkylarenes.[4]

Materials:

2,3-Dimethylnaphthalene

Sodium dichromate dihydrate (Na₂Cr₂O₇·2H₂O)

6N Hydrochloric acid (HCl)

Deionized water

Equipment:

High-pressure autoclave equipped with stirring or shaking mechanism

Large vessel for product transfer

Büchner funnel and filter flask

Vacuum oven
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Procedure:

Charge the autoclave with 200 g (1.28 moles) of 2,3-dimethylnaphthalene, 940 g (3.14

moles) of sodium dichromate dihydrate, and 1.8 L of water.[4]

Seal the autoclave and heat to 250 °C with continuous shaking or stirring for 18 hours. The

pressure will reach approximately 600 psi.[4]

Cool the autoclave to room temperature while maintaining agitation.[4]

Carefully release the pressure and open the autoclave.

Transfer the contents to a large vessel. Rinse the autoclave with several 500 mL portions of

hot water to ensure complete transfer.[4]

Separate the green hydrated chromium oxide precipitate by filtration through a large Büchner

funnel. Wash the precipitate with warm water until the filtrate runs colorless.[4]

Combine all filtrates and acidify with approximately 1.3 L of 6N hydrochloric acid.[4]

Allow the mixture to cool to room temperature overnight to facilitate the precipitation of the

product.[4]

Collect the precipitated 2,3-naphthalenedicarboxylic acid by filtration, wash with water until

the filtrate is colorless, and dry to a constant weight in a vacuum oven at 50 °C.[4]

Expected Yield: 240–256 g (87–93%).[4] Product Characteristics: White powder with a melting

point of 239–241 °C.[4]

Step 2: Synthesis of 2,3-Bis(hydroxymethyl)naphthalene
This procedure is based on the standard reduction of carboxylic acids using lithium aluminum

hydride, similar to the reduction of related naphthalene derivatives.[5]

Materials:

2,3-Naphthalenedicarboxylic acid
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Lithium aluminum hydride (LiAlH₄)

Anhydrous tetrahydrofuran (THF)

10% Sulfuric acid (H₂SO₄)

Saturated sodium chloride solution (brine)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Ethyl acetate

Equipment:

Three-necked round-bottom flask

Reflux condenser

Dropping funnel

Magnetic stirrer and hotplate

Ice bath

Separatory funnel

Rotary evaporator

Procedure:

In a dry three-necked round-bottom flask equipped with a reflux condenser, dropping funnel,

and magnetic stirrer, suspend a calculated amount of lithium aluminum hydride (a molar

excess is required, typically 2-4 moles per mole of carboxylic acid groups) in anhydrous THF

under an inert atmosphere (e.g., nitrogen or argon).

In a separate flask, dissolve the 2,3-naphthalenedicarboxylic acid in anhydrous THF.

Slowly add the solution of 2,3-naphthalenedicarboxylic acid to the stirred suspension of

LiAlH₄ via the dropping funnel at a rate that maintains a gentle reflux. An ice bath may be
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required to control the initial exothermic reaction.

After the addition is complete, heat the mixture to reflux and maintain for several hours until

the reaction is complete (monitoring by TLC is recommended).

Cool the reaction mixture in an ice bath.

Carefully quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by 15%

sodium hydroxide solution, and then more water (Fieser workup).

Filter the resulting aluminum salts and wash them thoroughly with THF or ethyl acetate.

Combine the organic filtrates and wash with 10% sulfuric acid, followed by water, and finally

with brine.

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and

concentrate the solvent using a rotary evaporator.

The crude product can be purified by recrystallization from a suitable solvent system (e.g.,

ethyl acetate/hexanes) to yield pure 2,3-Bis(hydroxymethyl)naphthalene.

Experimental Workflow

Step 1: Oxidation

Step 2: Reduction

2,3-Dimethylnaphthalene
Autoclave

250 °C, 18h

Na2Cr2O7·2H2O, H2O

Acidification (HCl)
& Filtration

2,3-Naphthalenedicarboxylic
Acid

Reflux1. LiAlH4, THF
2. H2O Workup

Extraction &
Purification 2,3-Bis(hydroxymethyl)naphthalene
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Click to download full resolution via product page

Caption: Synthetic pathway for 2,3-Bis(hydroxymethyl)naphthalene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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